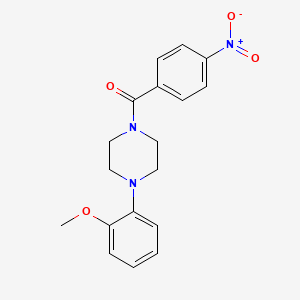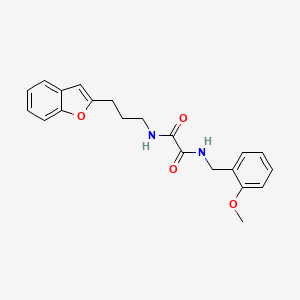
4,4-Dimethylpentan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethylpentan-2-amine is a colorless liquid with a fruity odor. It has been used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used to study a new class of potent inhibitors of factor Xa that features a quaternary ammonium ion .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .
Molecular Structure Analysis
The molecular formula of this compound is C7H17N . The structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .
科学的研究の応用
Atmospheric Chemistry Enhancement Amines, including structures similar to 4,4-Dimethylpentan-2-amine, have been identified as compounds that potentially enhance atmospheric nucleation more effectively than ammonia. Studies suggest that amines can assist the growth of sulfuric acid-water clusters, which are critical to atmospheric nucleation processes. This implies a significant role for amines in atmospheric chemistry, particularly in ion-induced and neutral nucleation phenomena (Kurtén et al., 2008).
Biochemical Metabolism Research into the metabolism of aromatic amines, which are structurally related to this compound, has provided insights into their carcinogenic properties. Studies have shown that certain amines can increase the incidence of tumors when ingested, highlighting the importance of understanding the biochemical behavior of these compounds (Boyland & Sims, 1959).
Environmental Science and Herbicide Efficacy Investigations into the environmental behavior of herbicides have demonstrated that the dissipation rates of 2,4-Dichlorophenoxyacetic acid in soil are equivalent regardless of whether they are applied in amine salt or ester forms. This research indicates the minimal impact of chemical form on the environmental persistence of such compounds, with implications for the design and application of herbicides (Wilson et al., 1997).
Chemical Engineering and Catalysis Amines play a crucial role in catalysis and chemical synthesis, including the amination of biomass-based alcohols. Research in this area focuses on developing sustainable methods for producing amines, which are key intermediates in various industries. The catalytic amination of alcohols derived from biomass represents an eco-friendly alternative to traditional processes, emphasizing the importance of amines in green chemistry (Pera‐Titus & Shi, 2014).
Carbon Dioxide Capture Technology Amines, including those structurally similar to this compound, have been synthesized and evaluated for their efficacy in carbon dioxide capture. The study of tertiary amines with variations in the alkyl chain length has revealed their potential in enhancing CO2 absorption capacity, cyclic capacity, and absorption and regeneration rates. This research contributes to the development of more efficient and sustainable CO2 capture technologies (Singto et al., 2016).
作用機序
Target of Action
The primary target of 4,4-Dimethylpentan-2-amine is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key player in the regulation of endocytosis, a process that cells use to take in molecules from their environment. This makes AAK1 a viable target for treating neuropathic pain .
Mode of Action
This compound acts as a potent inhibitor of AAK1 . It binds to the kinase, preventing it from performing its normal function in the cell. This disruption can lead to changes in the cell’s behavior, particularly in relation to pain signaling .
Biochemical Pathways
The inhibition of AAK1 affects the endocytosis process within the cell. Endocytosis is a critical pathway for the internalization of a variety of molecules, including receptors and other proteins. By inhibiting AAK1, this compound can potentially alter these pathways and their downstream effects .
Pharmacokinetics
The compound has excellent central nervous system (CNS) penetration and target engagement at the spinal cord with an average brain to plasma ratio of 20 in rat . This suggests that it has good bioavailability and can effectively reach its target in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on AAK1 and the endocytosis pathway. By inhibiting AAK1, it can disrupt normal cellular processes and potentially alleviate neuropathic pain .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that primary amines like 4,4-Dimethylpentan-2-amine can participate in a variety of biochemical reactions due to their basic nature . They can interact with enzymes, proteins, and other biomolecules, often forming bonds with acidic functional groups. The exact nature of these interactions would depend on the specific biomolecules involved .
Cellular Effects
The cellular effects of this compound are currently unknown as there is limited information available. Primary amines can influence cell function in a variety of ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a primary amine, it could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings. This would include data on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. This would include data on threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not currently known. This would include information on any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues. This would include data on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not currently known. This would include information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
4,4-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(8)5-7(2,3)4/h6H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVBRZMHQJCGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

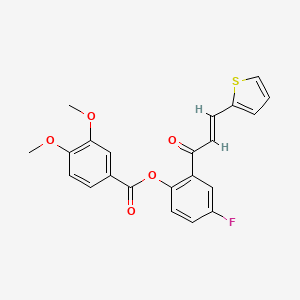
![Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2877655.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2877657.png)
![N-[2-[[2-(Dimethylamino)phenyl]methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2877658.png)

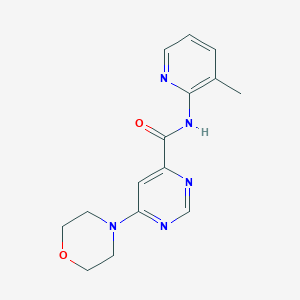
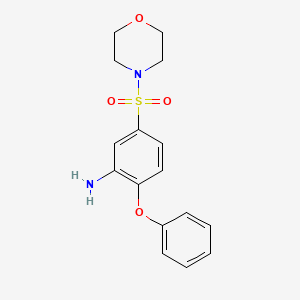
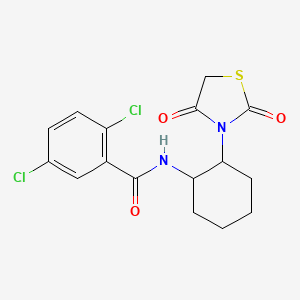

![8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2877671.png)
